molecular formula C12H14O2S B14204597 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene CAS No. 918871-61-1

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene

Katalognummer: B14204597
CAS-Nummer: 918871-61-1
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: FSSDAYQELHBTCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene is an organic compound characterized by a cyclopentene ring bonded to a sulfonyl group and a methyl-substituted benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of cyclopent-3-ene-1-sulfonyl chloride with 4-methylbenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the cyclopentene ring or the sulfonyl group, leading to different products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced cyclopentene or sulfonyl groups.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to engage in various chemical pathways, influencing its biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopent-3-ene-1-sulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride
  • Cyclopent-3-ene-1-sulfonyl fluoride

Uniqueness

1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene is unique due to the combination of a cyclopentene ring and a sulfonyl group attached to a methyl-substituted benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

918871-61-1

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

1-cyclopent-3-en-1-ylsulfonyl-4-methylbenzene

InChI

InChI=1S/C12H14O2S/c1-10-6-8-12(9-7-10)15(13,14)11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3

InChI-Schlüssel

FSSDAYQELHBTCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.